molecular formula C7H13N3O2S B13078494 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine

1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B13078494
M. Wt: 203.26 g/mol
InChI Key: HEIDDDJAHFZCGW-UHFFFAOYSA-N
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Description

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine is a pyrazole-derived compound characterized by a methanesulfonylethyl substituent at the N1 position and a methyl group at the C5 position.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

5-methyl-1-(2-methylsulfonylethyl)pyrazol-4-amine

InChI

InChI=1S/C7H13N3O2S/c1-6-7(8)5-9-10(6)3-4-13(2,11)12/h5H,3-4,8H2,1-2H3

InChI Key

HEIDDDJAHFZCGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCS(=O)(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process typically involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, alkoxides, dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes. For example, it has been shown to inhibit phosphodiesterase 4 (PDE4), resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

Research Findings and Implications

  • PDE4 Inhibition : Apremilast’s success highlights the therapeutic value of sulfonyl-containing pyrazole derivatives. Computational modeling could assess whether the target compound’s sulfonylethyl group aligns with PDE4 active-site residues .
  • Structure-Activity Relationships (SAR) : Substitution at N1 significantly impacts activity. For example, replacing methanesulfonylethyl with a 2,5-dimethylphenyl group (as in ) may shift selectivity toward kinase targets.
  • Patent Landscape : European patents (e.g., EP 1 808 168 B1) describe pyrazolo-pyrimidine derivatives with methanesulfonyl groups, emphasizing their utility in oncology and inflammation .

Biological Activity

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine (CAS No. 1339043-01-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique substitution pattern that may influence its pharmacological properties, making it a candidate for further investigation in various therapeutic areas.

The molecular formula of this compound is C7_7H13_{13}N3_3O2_2S, with a molecular weight of 203.26 g/mol. The structural characteristics include a pyrazole ring and a methanesulfonyl group, which are critical for its biological activity.

PropertyValue
CAS Number1339043-01-4
Molecular FormulaC7_7H13_{13}N3_3O2_2S
Molecular Weight203.26 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Potential

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer activities. For instance, related pyrazole derivatives have shown sub-micromolar antiproliferative activity against various cancer cell lines, suggesting that the pyrazole scaffold is promising for cancer therapy .

This compound has not been extensively studied in isolation; however, its structural analogs have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK2 has been associated with reduced phosphorylation of retinoblastoma protein, leading to cell cycle arrest and apoptosis in cancer cells .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and inflammatory responses. For example, inhibition of CDK activity could lead to altered cell cycle progression, while modulation of inflammatory pathways could affect cytokine release and immune responses.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential applications:

  • CDK Inhibition : A study demonstrated that structurally similar pyrazole derivatives exhibited potent CDK2 inhibition with IC50_{50} values as low as 0.005 µM, highlighting the potential for developing selective inhibitors targeting this pathway .
  • Antiproliferative Effects : Another investigation found that pyrazole-based compounds showed GI50_{50} values ranging from 0.127 to 0.560 µM across various cancer cell lines, indicating robust anticancer activity .
  • Inflammation Modulation : Research on related compounds has shown effective inhibition of TNF-α in human monocytic leukemia cells, suggesting that similar mechanisms could be at play for this compound .

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